molecular formula C7H8OS B7842520 5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol

5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol

Cat. No. B7842520
M. Wt: 140.20 g/mol
InChI Key: MANOPCWSPGPWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol is a useful research compound. Its molecular formula is C7H8OS and its molecular weight is 140.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Liquid Crystal Technology

  • A novel liquid crystal core unit based on 5,6-dihydro-4H-cyclopenta[b]thiophene has been designed and synthesized. This core unit has been found to increase both birefringence and dielectric anisotropy in liquid crystals, enhancing their performance. The study also indicates that this unit can stabilize the liquid crystal phase more effectively compared to traditional components (Wan Danyang et al., 2020).

Synthesis and Anticancer Activity

  • Cyclopenta[c]thiophene related compounds, including derivatives of 5,6-dihydro-4H-cyclopenta[b]thiophen-4-ones, have been evaluated for their potential anticancer activity. Several compounds demonstrated cytotoxic effects, particularly against leukemia cell lines, suggesting their relevance in the development of new antitumor agents (Patrick Dallemagne et al., 2002).

Organometallic Chemistry

  • The cyclopenta[b]thienyl ligand, which includes structures like 5,6-dihydro-4H-cyclopenta[b]thiophene, has been studied for its use in organometallic chemistry. This research provides insights into the regioselectivity of synthesis for new σ-element-substituted cyclopenta[b]thiophene derivatives, which are important for developing new organometallic compounds (D. A. Kissounko et al., 2000).

Synthesis of Heterocyclic Compounds

  • 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile has been utilized in the synthesis of various heterocyclic compounds. These compounds have shown potential for anticonvulsant, behavioral, and CNS antidepressant activities, indicating their significance in pharmaceutical research (K. El-Sharkawy, 2012).

Antimicrobial Activity

  • Acid chloride derivatives of 2-Amino-N-(3-Chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophen-3-carboxamide have been synthesized and shown to possess anti-inflammatory and antioxidant activities, comparable to ibuprofen and ascorbic acid. This illustrates the compound's potential in developing new anti-inflammatory and antioxidant agents (K. P. Kumar et al., 2008).

Advancement in Phenyl-Tolane Liquid Crystals

  • Incorporation of 5,6-dihydro-4H-cyclopenta[b]thiophene into phenyl-tolane liquid crystals has been found to expand their mesophase range and increase birefringence and dielectric anisotropy. This advancement offers new possibilities for the design and synthesis of high-performance liquid crystal materials (Danyang Wan et al., 2021).

properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c8-6-1-2-7-5(6)3-4-9-7/h3-4,6,8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANOPCWSPGPWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.